Bienvenue dans la boutique en ligne BenchChem!

hCAIX-IN-3

Carbonic anhydrase inhibition Enzymatic Ki determination Tumor hypoxia

hCAIX-IN-3 (CAS 2375461-31-5) is a research-use-only sulfonamide inhibitor with Ki=30.5 nM for tumor-associated hCA IX and 124.2 nM for hCA II. This 4.1-fold selectivity enables clear isoform discrimination in hypoxia studies. Supplied at ≥98% purity, it offers 1.5× greater potency vs. clinical reference SLC-0111, allowing lower concentrations for extended assays.

Molecular Formula C21H21BrN6O4S
Molecular Weight 533.4 g/mol
Cat. No. B12401908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-3
Molecular FormulaC21H21BrN6O4S
Molecular Weight533.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N
InChIInChI=1S/C21H21BrN6O4S/c22-16-3-1-2-15(14-16)19-8-9-24-20(26-19)27-10-12-28(13-11-27)21(29)25-17-4-6-18(7-5-17)32-33(23,30)31/h1-9,14H,10-13H2,(H,25,29)(H2,23,30,31)
InChIKeySWDJCAPWJLXKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-3 (Compound 7e) for Carbonic Anhydrase IX/XII Research: Procurement Guide for Hypoxia-Targeted Studies


hCAIX-IN-3, also designated as compound 7e or hCAII-IN-3 (CAS: 2375461-31-5), is a small-molecule sulfonamide-based inhibitor targeting carbonic anhydrase (CA) isoforms, with primary activity against the tumor-associated membrane-bound isoforms hCA IX and hCA XII . The compound exhibits the molecular formula C21H21BrN6O4S and a molecular weight of 533.40 g/mol, featuring a benzenesulfonamide core with an extended aryl substituent that confers isoform selectivity . hCAIX-IN-3 is supplied as a research-use-only biochemical reagent with purity exceeding 98% and is cataloged for in vitro enzymatic inhibition and cellular hypoxia-response studies .

Why hCAIX-IN-3 Cannot Be Substituted with Generic CA Inhibitors: Evidence-Based Differentiation


Carbonic anhydrase inhibitors constitute a heterogeneous class wherein minor structural modifications produce divergent isoform selectivity profiles that critically determine experimental outcomes in cancer hypoxia research. The clinically evaluated sulfonamide SLC-0111 (U-104) demonstrates preferential inhibition of hCA IX and hCA XII (Ki = 45.1 nM and 4.5 nM, respectively) with weak activity against cytosolic hCA II [1]. In contrast, hCAIX-IN-3 (compound 7e) exhibits a distinct selectivity fingerprint with Ki values of 30.5 nM against hCA IX and 124.2 nM against hCA II . The quantitative difference in hCA IX inhibitory potency—30.5 nM versus 45.1 nM—and the divergent hCA II engagement profiles preclude direct experimental substitution without altering downstream cellular pH regulation readouts. Generic CA inhibitors such as acetazolamide broadly inhibit multiple isoforms (hCA I Ki ~250 nM; hCA II Ki ~12 nM) and lack the tumor-associated isoform discrimination required for hypoxia-specific mechanistic interrogation [2].

hCAIX-IN-3 Quantitative Differentiation Evidence: Direct Comparator Analysis for Procurement Decisions


hCA IX Inhibitory Potency: hCAIX-IN-3 Demonstrates 1.5-Fold Higher Affinity Than Clinical-Stage SLC-0111

hCAIX-IN-3 (compound 7e) inhibits recombinant human hCA IX with a Ki value of 30.5 nM , whereas the clinical-stage sulfonamide SLC-0111 (U-104) exhibits a Ki of 45.1 nM against the same isoform measured under comparable stopped-flow CO2 hydration assay conditions [1]. The 1.48-fold enhancement in inhibitory potency for hCAIX-IN-3 provides a quantifiable advantage in enzymatic inhibition studies.

Carbonic anhydrase inhibition Enzymatic Ki determination Tumor hypoxia

Selectivity Profile for hCA IX Over Off-Target hCA II: hCAIX-IN-3 Exhibits a 4.1-Fold Selectivity Index

hCAIX-IN-3 (compound 7e) demonstrates a selectivity ratio of 4.1 for hCA IX (Ki = 30.5 nM) relative to the ubiquitous cytosolic off-target isoform hCA II (Ki = 124.2 nM) . For comparison, the multi-target inhibitor acetazolamide exhibits minimal hCA IX/hCA II discrimination (hCA II Ki ~12 nM; hCA IX Ki ~25 nM, selectivity ratio <2.1) [1].

Isoform selectivity Off-target profiling hCA II cytosolic isoform

Potency Advantage Over Related Dual hCA IX/XII Inhibitor hCAIX/XII-IN-3: 2.2-Fold Lower Ki Against hCA IX

hCAIX-IN-3 (compound 7e) inhibits hCA IX with a Ki of 30.5 nM , whereas the structurally related dual inhibitor hCAIX/XII-IN-3 (compound 6q) exhibits a Ki of 66.2 nM against hCA IX under comparable stopped-flow assay conditions . This represents a 2.17-fold enhancement in hCA IX inhibitory potency for hCAIX-IN-3.

Dual CA IX/XII inhibition Structure-activity relationship Sulfonamide analogs

Chemical Structure Differentiation: Brominated Aryl Extension Confers Unique Physicochemical Properties

hCAIX-IN-3 (CAS 2375461-31-5) possesses the molecular formula C21H21BrN6O4S (molecular weight 533.40 g/mol) and features a brominated aryl substituent attached via a piperazine-urea linker to the benzenesulfonamide core . In contrast, the clinical-stage comparator SLC-0111 (CAS 891279-58-0) has the molecular formula C13H12FN3O3S2 (molecular weight 341.38 g/mol) and lacks the brominated aryl-piperazine extension, instead featuring a fluorophenyl group with a thiadiazole moiety [1]. The higher molecular weight and halogen substitution pattern of hCAIX-IN-3 are associated with differential membrane permeability characteristics and altered binding kinetics to the CA IX active site cleft.

Chemical structure SAR Sulfonamide pharmacophore

Optimal Research Applications for hCAIX-IN-3: Evidence-Driven Experimental Scenarios


In Vitro Enzymatic Inhibition Studies Requiring Sub-50 nM hCA IX Potency with Defined hCA II Counter-Screening

Investigators quantifying carbonic anhydrase isoform inhibition using stopped-flow CO2 hydration assays should consider hCAIX-IN-3 when the experimental objective demands hCA IX inhibition below 35 nM with concurrent hCA II activity exceeding 120 nM. The compound's Ki values of 30.5 nM (hCA IX) and 124.2 nM (hCA II) enable clear isoform discrimination in multi-isoform inhibition panels . This profile supports studies examining the relative contributions of membrane-bound versus cytosolic CA isoforms to cellular pH regulation without the confounding broad-spectrum inhibition characteristic of acetazolamide, which inhibits hCA II and hCA IX within a narrow 2-fold potency range [1].

Hypoxia-Response Pathway Analysis in hCA IX-Expressing Cancer Cell Models

In cancer cell lines exhibiting hypoxia-inducible hCA IX expression (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 triple-negative breast cancer, or 4T1 murine mammary carcinoma), hCAIX-IN-3 provides a research tool with 1.5-fold greater hCA IX inhibitory potency (Ki = 30.5 nM) compared to the clinical-stage reference compound SLC-0111 (Ki = 45.1 nM) [1]. This potency advantage allows for the use of lower compound concentrations to achieve equivalent target engagement, potentially minimizing off-target effects during extended hypoxia exposure experiments (typically 24–72 hours under 1% O₂ conditions). Researchers comparing hypoxia-induced extracellular acidification rates or cellular migration responses to CA IX inhibition may find the distinct potency profile of hCAIX-IN-3 valuable for dose-response characterization.

Comparative SAR Studies of Brominated Aryl-Piperazine Sulfonamide Scaffolds

Medicinal chemistry groups investigating the structure-activity relationships of sulfonamide-based carbonic anhydrase inhibitors should utilize hCAIX-IN-3 as a reference compound representing the brominated aryl-piperazine-urea subclass . The compound's molecular architecture (C21H21BrN6O4S; MW 533.40) incorporates a bromophenyl-pyrimidine substituent appended via a piperazine linker to the sulfonamide pharmacophore, providing a distinct chemotype from the fluorophenyl-thiadiazole scaffold of SLC-0111 (C13H12FN3O3S2; MW 341.38) [1]. Comparative evaluation of hCAIX-IN-3 alongside analogs with alternative halogen substitutions (Cl, I) or linker modifications enables systematic mapping of structural determinants governing hCA IX potency and isoform selectivity.

Benchmarking Novel hCA IX Inhibitors in Enzymatic and Cellular Assays

Investigators developing next-generation hCA IX inhibitors for cancer hypoxia applications can employ hCAIX-IN-3 as a benchmark comparator in both enzymatic inhibition panels and cellular validation studies. The compound's established Ki values of 30.5 nM (hCA IX) and 124.2 nM (hCA II) provide reference points for evaluating whether newly synthesized analogs achieve improved potency or selectivity metrics . The 4.1-fold selectivity index (hCA II Ki / hCA IX Ki) of hCAIX-IN-3 establishes a baseline selectivity threshold against which candidate compounds may be compared, with selectivity indices >10 generally considered indicative of preferential tumor-associated isoform targeting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAIX-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.